molecular formula C10H10BrFO2 B1377590 6-Bromo-2-fluoro-3-propoxybenzaldehyde CAS No. 1114809-09-4

6-Bromo-2-fluoro-3-propoxybenzaldehyde

Cat. No. B1377590
M. Wt: 261.09 g/mol
InChI Key: JWQDUECYITYINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-propoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-fluoro-3-propoxybenzaldehyde is 1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(12)7(6-13)10(9)11/h3-4,6H,2,5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-propoxybenzaldehyde is a solid substance .

Scientific Research Applications

Crystal Structure and Vibrational Spectra

6-Bromo-2-fluoro-3-propoxybenzaldehyde has been explored in various studies focusing on its structural and vibrational properties. For example, Tursun et al. (2015) investigated the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (a similar compound) using X-ray diffraction and vibrational spectroscopy. They utilized density functional theory to support their experimental results, highlighting the significance of halogen effects on molecular conformation (Tursun et al., 2015).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving derivatives of 6-Bromo-2-fluoro-3-propoxybenzaldehyde have been a subject of research. Hu et al. (2003) demonstrated the Friedländer condensation with 5-bromo-2-aminobenzaldehyde, a related compound, to produce 6-bromoquinoline derivatives. This study showed the versatility of such compounds in forming biquinolines or 6-alkynyl derivatives (Hu, Zhang, & Thummel, 2003).

Application in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 6-Bromo-2-fluoro-3-propoxybenzaldehyde have been used as intermediates. Nishimura and Saitoh (2016) discussed the synthesis of a key intermediate in drug discoveries, which involved a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde. This study highlights the role of such compounds in the development of new drugs (Nishimura & Saitoh, 2016).

Nonlinear Optical Properties

The study of nonlinear optical properties of bromo-dimethoxybenzaldehydes, which are structurally similar to 6-Bromo-2-fluoro-3-propoxybenzaldehyde, has been conducted. Aguiar et al. (2022) discussed the impact of bromine substitution on the linear and nonlinear optical responses of these compounds, providing insight into their potential use in optical materials (Aguiar et al., 2022).

Synthesis of Novel Compounds

Babu, Srinivasulu, and Kotakadi (2015) explored the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. They used 5-bromo-2-fluorobenzaldehyde, a related compound, demonstrating the potential of 6-Bromo-2-fluoro-3-propoxybenzaldehyde derivatives in creating new chemical entities (Babu, Srinivasulu, & Kotakadi, 2015).

properties

IUPAC Name

6-bromo-2-fluoro-3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQDUECYITYINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-propoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-fluoro-3-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-fluoro-3-propoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-fluoro-3-propoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-fluoro-3-propoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-fluoro-3-propoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-fluoro-3-propoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.